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Compound of Interest

Compound Name: 3-Methylcyclohex-2-en-1-ol

Cat. No.: B1293851

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Methylcyclohex-2-en-1-ol (CAS No. 21378-21-2), a significant compound in chemical
research and a known anti-aggregative pheromone. This document is intended for researchers,
scientists, and professionals in drug development, offering a centralized resource for its

spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 3-Methylcyclohex-2-en-1-ol.

Table 1: *H NMR Spectroscopic Data
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Assignment Chemical Shift (d) in ppm
A 5.485

B 4.161

C 2.49

D 1.90

E 1.80t01.710

F 1.678

G 1.63 to 1.500

Note: Data acquired at 399.65 MHz in CDCls.[1]

= 13 1

Assignment Chemical Shift (d) in ppm

C1 Data not available in search results
Cc2 Data not available in search results
C3 Data not available in search results
C4 Data not available in search results
C5 Data not available in search results
C6 Data not available in search results
C7 (CH3) Data not available in search results

Note: While search results indicate the availability of 13C NMR data for 3-Methylcyclohex-2-
en-1-ol in CDCIs, the specific chemical shifts were not retrievable.[2][3]

Table 3: Infrared (IR) Spectroscopy Data
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Functional Group

Characteristic Absorption (cm—1)

O-H Stretch (alcohol)

Data not available in search results

C-H Stretch (alkene)

Data not available in search results

C=C Stretch (alkene)

Data not available in search results

C-0O Stretch (alcohol)

Data not available in search results

Note: Search results suggest that an IR spectrum (liquid film) is available for this compound,

but the specific absorption bands were not found.[2]

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%)
41 100.0
69 85.9
94 78.4
79 73.0
43 68.1
39 64.9
67 64.3
93 54.1
55 52.4
112 (M+) 41.6

Note: Electron lonization (EI) mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: A sample of 3-Methylcyclohex-2-en-1-ol (approximately 5-10 mg for
'H NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated
chloroform (CDCIs). The solution is transferred to a 5 mm NMR tube.

e Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for *H
NMR is utilized.

e 'H NMR Acquisition:
o The spectrometer is locked to the deuterium signal of the CDCls.
o The magnetic field is shimmed to achieve optimal homogeneity.
o A standard one-pulse sequence is used to acquire the *H NMR spectrum.

o Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-
2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added
to improve the signal-to-noise ratio.

e 13C NMR Acquisition:

o A proton-decoupled 3C NMR spectrum is acquired at a frequency of approximately 100
MHz.

o A standard pulse sequence with proton decoupling is employed.
o Awider spectral width (e.g., 0-220 ppm) is used.

o Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger
number of scans (typically several hundred to thousands) and a longer relaxation delay
(e.g., 2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise
ratio.
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o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual
solvent peak (CHCIs at 7.26 ppm for *H NMR and CDCls at 77.16 ppm for 13C NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As 3-Methylcyclohex-2-en-1-ol is a liquid at room temperature, the
spectrum is recorded as a neat thin film. A drop of the neat liquid is placed between two
sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently
pressed together to form a thin, uniform liquid film.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition:

[e]

A background spectrum of the empty salt plates is recorded to subtract any atmospheric
and instrumental interferences.

[e]

The prepared sample is placed in the spectrometer's sample holder.

o

The IR spectrum is recorded, typically in the range of 4000-400 cm~1.

[¢]

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct
insertion, the sample is placed in a capillary tube and heated to volatilize it into the ion
source.

« lonization: Electron lonization (El) is employed. The gaseous sample molecules are
bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to
ionize and fragment.

e Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
analyzer separates the ions based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected by an electron multiplier or a similar detector,
which generates a signal proportional to the abundance of each ion.

o Data Processing: A mass spectrum is generated by plotting the relative intensity of the ions
as a function of their m/z ratio.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 3-Methylcyclohex-2-en-1-ol.
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Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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